molecular formula C12H11NO5 B12648327 o-Carboxyphenyl 5-oxo-DL-prolinate CAS No. 85153-76-0

o-Carboxyphenyl 5-oxo-DL-prolinate

Cat. No.: B12648327
CAS No.: 85153-76-0
M. Wt: 249.22 g/mol
InChI Key: QIVGHCRIRZKFKJ-UHFFFAOYSA-N
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Description

o-Carboxyphenyl 5-oxo-DL-prolinate (CAS: 85153-76-0) is an ester derivative of 5-oxo-DL-proline, featuring an aromatic o-carboxyphenyl group. Its molecular formula is C₁₂H₁₁NO₅, with a molecular weight of 249.219 g/mol . Key physicochemical properties include a boiling point of 535.8°C and a density of 1.408 g/cm³ .

Properties

CAS No.

85153-76-0

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-(5-oxopyrrolidine-2-carbonyl)oxybenzoic acid

InChI

InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)

InChI Key

QIVGHCRIRZKFKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Carboxyphenyl 5-oxo-DL-prolinate typically involves the esterification of 5-oxo-DL-proline with o-carboxyphenyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of o-Carboxyphenyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The carboxyphenyl group and the 5-oxo-DL-prolinate moiety play crucial roles in binding to the active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares o-carboxyphenyl 5-oxo-DL-prolinate with key analogues, including esters, salts, and amine complexes:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Density (g/cm³) Key Features
This compound C₁₂H₁₁NO₅ 249.219 85153-76-0 535.8 1.408 Aromatic ester; high boiling point
Methyl 5-oxo-DL-prolinate C₆H₉NO₃ 143.141 54571-66-3 - - Simple alkyl ester; lower MW
Ethyl 5-oxo-DL-prolinate C₇H₁₁NO₃ 157.167 66183-71-9 - - Increased lipophilicity vs. methyl
Sodium 5-oxo-DL-prolinate C₅H₆NNaO₃ 151.10 67786-17-8 - - Ionic salt; high water solubility
5-oxo-DL-proline, compound with octylamine C₁₃H₂₆N₂O₃ 258.36 75163-87-0 - - Amine complex; enhanced stability
Key Observations:
  • Ethyl 5-oxo-DL-prolinate (CAS: 66183-71-9) exhibits greater lipophilicity than the methyl ester, which may influence membrane permeability in biological systems .
  • Ionic Salts :
    • Sodium 5-oxo-DL-prolinate (CAS: 67786-17-8) is water-soluble due to its ionic nature, making it suitable for aqueous-based applications like injectables .

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